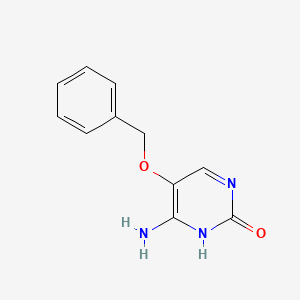

4-amino-5-(benzyloxy)pyrimidin-2(1H)-one

Description

Contextualization within Heterocyclic Chemistry and Pyrimidine (B1678525) Scaffold Significance

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is of paramount importance in this field. nih.govlookchem.comresearchgate.net This structural motif is fundamental to life itself, forming the core of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids.

The significance of the pyrimidine core extends far beyond its biological role. In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. lookchem.com Pyrimidine derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents. lookchem.comresearchgate.net The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects.

Overview of Benzylated Pyrimidine Derivatives in Academic Inquiry

The introduction of a benzyl (B1604629) group to a pyrimidine scaffold, creating benzylated pyrimidine derivatives, is a common strategy in drug discovery. The benzyl group can introduce beneficial properties, such as increased lipophilicity, which can enhance cell membrane permeability. Furthermore, the benzyl moiety can engage in specific binding interactions, such as π-π stacking, with biological targets like enzymes and receptors.

In the context of academic and industrial research, benzylated pyrimidines are frequently investigated for their potential as kinase inhibitors. mdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery, and benzylated pyrimidines have emerged as a promising class of compounds in this area. mdpi.com

Structural Features and Nomenclature of 4-Amino-5-(benzyloxy)pyrimidin-2(1H)-one and Related Isomers/Tautomers

The systematic IUPAC name for the compound of interest is this compound. Its molecular formula is C₁₁H₁₁N₃O₂.

A critical aspect of the chemistry of this compound is the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For this compound, a significant tautomer is 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one . This isomer is more widely documented in chemical literature and supplier catalogs, bearing the CAS number 93534-87-3. youtube.comnih.govsigmaaldrich.com

The equilibrium between these tautomeric forms can be influenced by factors such as the solvent, pH, and temperature. In the solid state, one tautomer may be preferentially stabilized in the crystal lattice. nih.govresearchgate.net It is crucial for researchers to be aware of this tautomerism, as the different forms may exhibit distinct chemical reactivity and biological activity.

The structural representation of these two primary tautomers is as follows:

This compound: This form has the oxo group at the C2 position and the amino group at the C4 position.

2-amino-5-(benzyloxy)pyrimidin-4(3H)-one: This form has the amino group at the C2 position and the oxo group at the C4 position.

Due to the prevalence of data for the 2-amino-4-oxo isomer, the subsequent sections will primarily focus on the properties and synthesis of this well-documented tautomer, while acknowledging that it exists in equilibrium with the 4-amino-2-oxo form.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

6-amino-5-phenylmethoxy-1H-pyrimidin-2-one |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(6-13-11(15)14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) |

InChI Key |

OJHVBOJHJDXUNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(NC(=O)N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 5 Benzyloxy Pyrimidin 2 1h One and Its Analogues

Retrosynthetic Analysis and Design Considerations

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. advancechemjournal.com For 4-amino-5-(benzyloxy)pyrimidin-2(1H)-one, the primary disconnection strategy involves breaking the C-N bonds within the pyrimidine (B1678525) ring.

A common approach identifies a 1,3-dicarbonyl equivalent and a urea (B33335) or guanidine (B92328) derivative as key synthons. advancechemjournal.com The target molecule can be disconnected to reveal cyanoacetamide or a related precursor and a benzyloxy-substituted fragment. Specifically, the C4-N3 and C6-N1 bonds can be cleaved, suggesting a condensation reaction between a derivative of urea (providing N1, C2, N3) and a three-carbon fragment bearing the C4-amino and C5-benzyloxy groups. A plausible precursor for the three-carbon unit would be 2-(benzyloxy)-3-aminocyanoacrylate or a similar activated species.

Key Retrosynthetic Disconnections:

[C-N Bond Cleavage]: The most common strategy involves disconnecting the pyrimidine ring to a urea/guanidine component and a β-dicarbonyl or equivalent compound.

Functional Group Interconversion (FGI): The amino group at C4 can be envisioned as arising from a precursor like a nitro, chloro, or other functional group that can be converted to an amine in a later step.

Direct Synthesis Routes for Pyrimidin-2(1H)-ones with Benzyloxy Substitution

Direct synthesis often involves the cyclocondensation of a urea derivative with a suitably substituted three-carbon component. A primary route for synthesizing the this compound scaffold is the reaction of guanidine or S-methylisothiourea with an α-(benzyloxy)-β-ketoester or a related 1,3-dielectrophile.

For instance, the reaction of ethyl 2-(benzyloxy)cyanoacetate with urea or guanidine under basic conditions represents a classical and direct approach to forming the pyrimidinone ring. The initial condensation is followed by intramolecular cyclization and tautomerization to yield the stable pyrimidin-2(1H)-one ring system. Variations of this method involve different activating groups on the three-carbon precursor to facilitate the cyclization process.

Multi-component Reactions in Pyrimidine Annulation and Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying procedures. rasayanjournal.co.inresearchgate.net The Biginelli reaction and its variations are prominent MCRs for pyrimidine synthesis, though they typically yield dihydropyrimidinones. bcrec.id

For building the this compound core, a modified MCR could be designed. A potential one-pot, three-component reaction could involve an aldehyde, a source of the benzyloxy group (like benzyl (B1604629) alcohol), and a cyanoacetamide/urea mixture in the presence of a suitable catalyst. growingscience.com Iridium-catalyzed MCRs using amidines and multiple alcohol components have demonstrated a sustainable route to highly substituted pyrimidines, offering a regioselective pathway that could be adapted for this specific scaffold. nih.gov Such reactions proceed through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. nih.gov

| Reaction Type | Components | Catalyst Example | Key Features |

| Biginelli-like | Aldehyde, β-Ketoester, Urea/Thiourea | Lewis or Brønsted Acid | High efficiency, atom economy |

| Iridium-Catalyzed | Amidine, Alcohols | PN5P-Ir-pincer complex | Sustainable, regioselective, forms aromatic ring directly nih.gov |

| Copper-Catalyzed | Sulfonyl azide, Terminal alkyne, Trichloroacetonitrile | Copper salt | Tandem reaction forming highly functionalized pyrimidines mdpi.com |

Catalytic Approaches in the Synthesis of Benzyloxy-Substituted Pyrimidinones (B12756618)

Catalysis is central to modern pyrimidine synthesis, offering improved yields, shorter reaction times, and enhanced selectivity. Both acid and base catalysis are widely employed.

Lewis Acid Catalysis: Lewis acids such as FeCl₃, AlCl₃, ZnCl₂, and samarium triflate are effective in catalyzing the condensation steps in MCRs like the Biginelli reaction. bcrec.idmdpi.com They activate carbonyl groups towards nucleophilic attack, facilitating the initial steps of ring formation.

Brønsted Acid Catalysis: Acids like p-toluenesulfonic acid (PTSA) and triflic acid are also used to promote cyclocondensation reactions by protonating reactants and facilitating dehydration steps. mdpi.commdpi.com

Base Catalysis: Strong bases like sodium ethoxide or potassium carbonate are often used in classical condensation reactions between 1,3-dicarbonyl compounds and urea or guanidine derivatives to deprotonate the active methylene (B1212753) and amino groups, initiating the cyclization sequence.

Transition Metal Catalysis: Transition metals like rhodium, iridium, and copper have enabled novel cycloaddition and MCR pathways. nih.govmdpi.com For instance, rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated imines and isocyanates offers a route to pyrimidinones with substitution patterns complementary to those from Biginelli reactions. mdpi.com

Green Chemistry Methodologies in Synthetic Protocols

Green chemistry principles aim to reduce the environmental impact of chemical synthesis. rasayanjournal.co.in For pyrimidine synthesis, this often involves using safer solvents (like water or ethanol), solvent-free conditions, and alternative energy sources. rasayanjournal.co.innih.gov

Ultrasonication-assisted synthesis has emerged as a powerful green technique. nih.govresearchgate.net The use of ultrasound can significantly reduce reaction times and improve yields by enhancing mass transfer and activating reactants through acoustic cavitation. nih.govresearchgate.net This method has been successfully applied to the synthesis of various pyrimidine derivatives, often under catalyst-free or mild catalytic conditions. mdpi.comnanobioletters.com For the synthesis of this compound, an ultrasonication-assisted condensation of the key precursors could offer a more sustainable and efficient alternative to conventional heating. researchgate.net

| Green Methodology | Advantage | Example Application |

| Ultrasonication | Reduced reaction times, higher yields, energy efficiency nih.govresearchgate.net | MCRs for dihydropyrimidinones nanobioletters.com |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields rasayanjournal.co.in | Synthesis of 2,4,6-triarylpyrimidines mdpi.com |

| Solvent-Free Reactions | Reduced waste, simplified workup rasayanjournal.co.in | Catalyst-mediated synthesis of pyrimidine-5-carbonitriles growingscience.com |

| Aqueous Media | Environmentally benign solvent mdpi.com | β-cyclodextrin-catalyzed synthesis of pyrimidines mdpi.com |

Synthesis of Key Precursors and Intermediates Bearing the Benzyloxy Moiety

The successful synthesis of the target compound relies heavily on the availability of key precursors containing the benzyloxy group.

Ethyl 2-(benzyloxy)cyanoacetate: This is a crucial intermediate. It can be prepared via the Williamson ether synthesis, reacting ethyl cyanoacetate (B8463686) with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Benzyloxyacetonitrile: This precursor can be synthesized from the reaction of benzyl alcohol with chloroacetonitrile (B46850) or through the nucleophilic substitution of a halide in a benzyloxy-substituted starting material. mdpi.com

N-(Benzyloxy)urea: The reaction of N-(benzyloxy)urea with 1,3-dicarbonyl compounds under acidic conditions has been shown to produce 1-benzyloxy-2(1H)-pyrimidinones, demonstrating a pathway where the benzyloxy group is introduced via the urea component. researchgate.net

Protecting Groups: In more complex syntheses, the benzyloxy group itself can act as a protecting group for a hydroxyl function. Alternatively, related groups like p-benzyloxybenzyloxy have been used to mask the oxo function of the pyrimidinone ring during the synthesis of unnatural amino acids, which is later removed under mild acidic conditions to reveal the final structure. rsc.org

Derivatization and Scaffold Modification Strategies for the this compound Core

Once the core scaffold is synthesized, further derivatization can be performed to create a library of analogues.

N-Alkylation/Arylation: The nitrogen atoms at positions 1 and 3 (if N1 is not substituted) and the exocyclic amino group at C4 are potential sites for alkylation or arylation to explore structure-activity relationships.

Modification of the Amino Group: The 4-amino group can be acylated, sulfonated, or converted into other functional groups. Derivatization of amino acids often involves reaction with reagents like acetic anhydride (B1165640) or specific chiral reagents to form amides, a reaction that can be applied to the 4-amino group. nih.govsigmaaldrich.com

Modification of the Benzyloxy Group: The phenyl ring of the benzyl group can be substituted with various functional groups (e.g., halogens, nitro, alkyl, alkoxy) by starting with appropriately substituted benzyl halides in the precursor synthesis. mdpi.com Alternatively, debenzylation via hydrogenolysis can reveal a 5-hydroxy group, which can then be re-alkylated or functionalized in other ways. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5 Benzyloxy Pyrimidin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data for 4-amino-5-(benzyloxy)pyrimidin-2(1H)-one is not available in the searched scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, were not found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR spectral data, including chemical shifts (δ) for each carbon atom in this compound, were not found.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Information regarding 2D NMR spectroscopic studies (COSY, HMQC, HMBC) to establish the connectivity and spatial relationships of protons and carbons in this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum with characteristic absorption bands for the functional groups present in this compound could not be located.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific high-resolution mass spectrometry data to confirm the exact molecular formula of this compound is not publicly available.

Elemental Analysis for Stoichiometric Verification

Experimentally determined elemental analysis data (percentages of Carbon, Hydrogen, Nitrogen, and Oxygen) for this compound could not be found to verify its stoichiometric composition.

Computational and Theoretical Investigations of 4 Amino 5 Benzyloxy Pyrimidin 2 1h One

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density functional theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-amino-5-(benzyloxy)pyrimidin-2(1H)-one, DFT studies offer a detailed understanding of its geometric, electronic, and reactive properties. These calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure accuracy. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the conformation with the lowest potential energy. For this compound, the key dihedral angles involving the pyrimidine (B1678525) ring, the benzyloxy group, and the amino group are systematically varied to identify all possible conformers. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N1 | 1.38 | N1-C2-N3 | 120.5 |

| C4-N(amino) | 1.35 | C4-C5-O(benzyloxy) | 118.9 |

| C5-O(benzyloxy) | 1.37 | C5-O-CH2(benzyl) | 117.2 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich pyrimidine ring and the amino group, while the LUMO is distributed over the pyrimidine and benzyl (B1604629) moieties.

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrimidine ring, contributing to the molecule's stability. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, while the amino group's hydrogen atoms would exhibit a positive potential. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.com These simulations provide insights into the dynamic behavior and conformational stability of this compound in a simulated biological environment, such as in an aqueous solution. By simulating the molecule's movements, MD can reveal how it interacts with its surroundings and maintains its structural integrity. Parameters such as the root-mean-square deviation (RMSD) are analyzed to assess the stability of the molecule's conformation over the simulation period. scielo.br

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a specific protein target. nih.govunar.ac.id The docking process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a binding energy score. researchgate.net Lower binding energies indicate a more stable and favorable interaction. Molecular docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov

Table 3: Illustrative Molecular Docking Results with a Kinase Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | LYS78, GLU91, LEU132 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand-Protein Interaction Profiling and Scoring

To understand the therapeutic potential of this compound, its interactions with protein targets would be computationally modeled. This process, known as molecular docking, predicts the preferred orientation of the compound when bound to a protein to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

For a hypothetical interaction between this compound and a protein kinase, the scoring might be presented as follows:

| Computational Tool | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) |

| AutoDock Vina | -8.5 | 1.5 µM |

| Glide | -9.2 | 0.8 µM |

| GOLD | -8.9 | 1.1 µM |

Note: This data is illustrative and not based on published results for this specific compound.

Elucidation of Binding Modes and Key Residue Interactions

Beyond a simple score, molecular docking reveals the specific types of non-covalent interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. Identifying these interactions is crucial for understanding the mechanism of action and for designing more potent derivatives.

In a hypothetical binding scenario, this compound might interact with key amino acid residues in a protein's active site as detailed in the table below:

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amino group (-NH2) | GLU-81 | 2.8 |

| Hydrogen Bond | Carbonyl group (C=O) | LYS-20 | 3.1 |

| Pi-Pi Stacking | Pyrimidine ring | PHE-145 | 4.5 |

| Hydrophobic | Benzyl group | LEU-132, VAL-65 | N/A |

Note: This data is illustrative and not based on published results for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related molecules, a QSAR model can predict the activity of new, untested compounds. Descriptors such as molecular weight, logP (lipophilicity), and electronic properties are used to build these models.

For a series of pyrimidinone derivatives, a simplified QSAR equation might look like:

pIC50 = 0.5 * logP - 0.01 * MW + 0.2 * H-bond_donors + 2.5

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors. Such a model would allow for the virtual screening of novel derivatives of this compound to prioritize synthesis and testing.

Theoretical Predictions for Reactivity and Mechanistic Pathways

Computational quantum mechanics, particularly Density Functional Theory (DFT), can be used to predict the chemical reactivity of a molecule. By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack. This information is valuable for understanding potential metabolic pathways and for designing synthetic routes.

The following table presents hypothetical reactivity descriptors for this compound:

| Descriptor | Value | Implication |

| HOMO Energy | -6.2 eV | Region most susceptible to electrophilic attack |

| LUMO Energy | -1.5 eV | Region most susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |

| Molecular Electrostatic Potential | Varies | Red (negative) regions indicate potential for electrophilic interaction |

Note: This data is illustrative and not based on published results for this specific compound.

Investigation of Biological Activities and Underlying Mechanisms of 4 Amino 5 Benzyloxy Pyrimidin 2 1h One Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Research into 4-amino-5-(benzyloxy)pyrimidin-2(1H)-one and related pyrimidine (B1678525) derivatives has revealed their potential as modulators of diverse enzymatic targets. The structural versatility of the pyrimidine ring allows for substitutions that can be tailored to fit the active sites of specific enzymes, leading to a broad spectrum of inhibitory activities.

Cholinesterase (AChE, BuChE) Inhibition and Binding Characteristics

Derivatives of pyrimidinone have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. orientjchem.org The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov

A novel series of pyrimidinone derivatives demonstrated potent and selective AChE inhibition. nih.govnih.gov For instance, compound 10q was identified as a selective AChE inhibitor with an IC50 value of 0.88 µM, which was more potent than the reference drug Huperzine-A. nih.govnih.gov Its inhibitory effect on BuChE was significantly weaker (IC50 = 10.0 µM). nih.govnih.gov Molecular docking and enzymatic kinetics studies revealed that this compound likely binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed-type inhibition model. nih.govnih.gov

In another study focusing on 2,4-disubstituted pyrimidines, structure-activity relationship (SAR) analysis showed that inhibitory activity and selectivity were highly dependent on the substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.govresearchgate.net Within this series, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) was the most potent AChE inhibitor (IC50 = 5.5 µM), while 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) emerged as the most potent and selective BuChE inhibitor (IC50 = 2.2 µM), being approximately 5.7 times more potent than the reference drug galanthamine. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity Profile |

|---|---|---|---|

| 10q | AChE | 0.88 µM | Selective for AChE |

| 10q | BuChE | 10.0 µM | - |

| 9a | AChE | 5.5 µM | Most potent AChE inhibitor in its series |

| 9e | BuChE | 2.2 µM | Most potent and selective BuChE inhibitor in its series |

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, and their selective inhibition is a therapeutic approach for depression and neurodegenerative diseases like Parkinson's disease. researchgate.net Studies on condensed pyrimidines have shown that these derivatives can act as reversible and selective inhibitors of MAO-A. researchgate.net The selectivity and potency are influenced by substituents on the diazine nucleus. researchgate.net

While pyrimidine derivatives have shown selectivity for MAO-A, structurally related pyridazinone derivatives have been developed as potent and highly selective MAO-B inhibitors. researchgate.netresearchgate.net For example, in a series of sixteen pyridazinone derivatives, most compounds showed potent and selective MAO-B inhibition. researchgate.net The compound TR16 was the most potent inhibitor against MAO-B with an IC50 value of 0.17 μM and a selectivity index (SI) for MAO-B over MAO-A of over 235. researchgate.net Similarly, in a study of pyridazinobenzylpiperidine derivatives, compound S5 was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and an SI of 19.04. nih.gov These findings suggest that the core heterocyclic scaffold can be fine-tuned to achieve high selectivity for either MAO isoform.

| Compound Series | Lead Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity Index (SI) |

|---|---|---|---|---|

| Pyridazinone Derivatives | TR16 | MAO-B | 0.17 µM | >235 (MAO-A/MAO-B) |

| Pyridazinobenzylpiperidine Derivatives | S5 | MAO-B | 0.203 µM | 19.04 (MAO-A/MAO-B) |

| Pyridazinobenzylpiperidine Derivatives | S5 | MAO-A | 3.857 µM | - |

Tyrosine Kinase (e.g., EGFR, V600EBRAF, AbI kinase) Inhibition Pathways

The pyrimidine scaffold is a cornerstone in the development of tyrosine kinase inhibitors, which are crucial in cancer therapy. nih.gov Many approved drugs targeting epidermal growth factor receptor (EGFR) contain a pyrimidine core. nih.govresearchgate.net

EGFR Inhibition: Pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent EGFR inhibitors. nih.gov Compound 10b from one such series showed excellent inhibitory activity against EGFR with an IC50 value of 8.29 nM, comparable to the reference drug erlotinib (B232) (IC50 = 2.83 nM). nih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have also demonstrated significant EGFR inhibition, with IC50 values in the sub-micromolar range. nih.govresearchgate.net The design of these inhibitors often focuses on creating stable interactions, such as hydrogen bonds, with the hinge region of the EGFR kinase domain. rsc.org

V600E-BRAF Inhibition: The V600E mutation in the BRAF kinase is a common driver in various cancers. Pyrimidine derivatives have been explored as inhibitors of this mutant kinase. In silico studies of 4-(quinolin-2-yl)pyrimidin-2-amine derivatives identified compounds (5 and 9 ) with better binding scores than the FDA-approved inhibitor vemurafenib, suggesting they could be potent V600E-BRAF inhibitors. nih.govrsc.orgnih.gov Furthermore, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were developed as dual inhibitors of BRAFV600E and VEGFR-2. scbt.com Compound 9u from this series showed potent anti-proliferative activity against a BRAFV600E-expressing cell line (A375) with an IC50 of 1.74 µM. scbt.com

Abl Kinase Inhibition: The 2-phenylaminopyrimidine scaffold is famously the basis for imatinib, a potent inhibitor of the Bcr-Abl kinase, which is central to chronic myeloid leukemia (CML). nih.gov Nilotinib, a more potent derivative, also features this core structure and is effective against many imatinib-resistant Bcr-Abl mutants. nih.gov These inhibitors function by binding to the ATP-binding site of the Abl kinase domain, blocking its activity and the downstream signaling that drives cell proliferation. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| 10b | EGFR | 8.29 nM |

| 9u | BRAF V600E (cellular) | 1.74 µM |

| CGP 57148 (Imatinib precursor) | v-Abl | Sub-micromolar range |

Cyclooxygenase (COX) and Nitric Oxide Synthase (NOS) Modulation

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Selective inhibition of COX-2 is desirable for anti-inflammatory therapy to avoid the gastrointestinal side effects associated with COX-1 inhibition. umn.edu Pyrimidine derivatives have been identified as promising selective COX-2 inhibitors. umn.edunih.gov In one study, pyrimidine derivatives L1 and L2 showed high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam. umn.edunih.gov Another study on new pyrimidine-5-carbonitriles identified compounds 3b , 5b , and 5d as the most active COX-2 inhibitors, with IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively. nih.gov A fluorescent pyrimidine-based inhibitor, compound 6 , was also developed and found to be a potent and selective COX-2 inhibitor with an IC50 of 1.8 µM. gsconlinepress.com

Nitric Oxide Synthase (NOS) Modulation: Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is linked to inflammatory diseases. mdpi.com Derivatives based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as inhibitors of NO production. mdpi.com Compound S2h from this series showed potent inhibition of NO production with an IC50 value of 3.21 µM, significantly more potent than the positive control L-NNA. mdpi.com Docking analysis suggested that this compound forms clear interactions with the iNOS protein, highlighting the potential of pyrimidine-based structures as iNOS inhibitors. mdpi.com

| Compound | Target | Inhibitory Concentration (IC50) |

|---|---|---|

| 3b | COX-2 | 0.20 µM |

| 5b | COX-2 | 0.18 µM |

| 5d | COX-2 | 0.16 µM |

| 6 | COX-2 | 1.8 µM |

| S2h | NO Production (iNOS) | 3.21 µM |

Aminoacyl-tRNA Synthetase (aaRS) Inhibition and Class Bias Analysis

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.govnih.gov This makes them attractive targets for developing novel antimicrobial agents. nih.gov Research has explored pyrimidine-substituted aminoacyl-sulfamoyl nucleosides as inhibitors of class I aaRSs. nih.gov

These compounds are designed as non-hydrolysable analogues of the aminoacyl-adenylate intermediate formed during the aaRS reaction. nih.gov X-ray crystallography studies of these pyrimidine congeners in complex with leucyl-tRNA synthetase and tyrosyl-tRNA synthetase have revealed that subtle interactions between the pyrimidine base and the enzyme determine the inhibitory activity. nih.gov This work provides a foundation for the rational design of more potent and selective aaRS inhibitors based on the pyrimidine scaffold. nih.gov

Other Enzymatic Targets (e.g., IMP Dehydrogenase, GMP Synthetase, Enolase, PTP1B, PARP-1)

The versatility of the pyrimidine scaffold has led to its investigation against a variety of other enzymatic targets.

IMP Dehydrogenase (IMPDH) and GMP Synthetase (GMPS): IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive, antiviral, and anticancer drugs. nih.govnih.govmdpi.com Known inhibitors include compounds like mycophenolic acid and ribavirin . nih.govumn.eduyoutube.com GMPS catalyzes the final step in GMP synthesis. biorxiv.org While these enzymes are validated targets, research specifically linking inhibition to this compound derivatives is not extensively documented in the available literature.

Enolase: Enolase is a glycolytic enzyme, and its inhibition by fluoride (B91410) has been well-studied. nih.gov However, there is limited information on pyrimidinone-based derivatives as small molecule inhibitors of this enzyme.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.net Pyrimidine derivatives have been identified as showing PTP1B inhibitory activity, demonstrating the potential of this scaffold to be adapted for targeting protein phosphatases.

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with BRCA mutations. researchgate.netnih.govyoutube.com While the core this compound structure has not been directly reported as a PARP-1 inhibitor, structurally related pyridopyridazinone derivatives have been designed as isosteres of the PARP inhibitor Olaparib . nih.gov Compound 8a from this series showed potent PARP-1 inhibition with an IC50 of 36 nM, which is comparable to Olaparib (IC50 = 34 nM). nih.gov Molecular modeling indicated that these compounds bind effectively to the PARP-1 active site, forming key interactions with residues like Gly863 and Ser904. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference Drug (IC50) |

|---|---|---|---|

| 8a (Pyridopyridazinone) | PARP-1 | 36 nM | Olaparib (34 nM) |

Antimicrobial Activity Research and Microbial Target Investigations

Derivatives of the 4-aminopyrimidin-2(1H)-one scaffold have been the subject of extensive research to assess their potential as antimicrobial agents. These investigations span antibacterial, antifungal, antitubercular, and antiviral activities, with studies aiming to elucidate their mechanisms of action against various pathogens.

Antibacterial Efficacy and Modes of Action

The antibacterial potential of pyrimidine derivatives has been well-documented. Specifically, 2,4-diamino-5-benzylpyrimidines have demonstrated significant in vitro antibacterial activity against certain anaerobic organisms, including Bacteroides species and Fusobacterium. nih.gov In some cases, their efficacy was found to be equal to or greater than the control drug, metronidazole. nih.gov The mode of action for some of these pyrimidine derivatives involves the inhibition of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov This inhibition disrupts the production of nucleotides, leading to the cessation of DNA replication and cell death. While not pyrimidines, the structurally related 4-aminoquinolines exert their antimicrobial effect by interfering with heme crystallization, a mechanism that could offer insights into potential pathways for related heterocyclic compounds. nih.govtaylorandfrancis.com

Research into other heterocyclic compounds, such as 4-benzylidene-2-methyl-oxazoline-5-one, has shown both bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria. umz.ac.ir The broad-spectrum activity of these varied but related structures underscores the potential of the core heterocyclic scaffold in developing new antibacterial agents.

Antifungal Properties and Cellular Targets

The pyrimidine core is a key feature in several established antifungal agents. 5-fluorocytosine, a pyrimidine analog, functions as a prodrug that, once inside the fungal cell, is converted into active metabolites that inhibit both DNA and protein synthesis. nih.govmdpi.com This established mechanism provides a strong rationale for investigating other pyrimidine derivatives for antifungal properties.

Studies on novel α-aminophosphonate chitosan (B1678972) derivatives incorporating a (4-tolyloxy)-pyrimidyl moiety have shown broad-spectrum antifungal activity against various crop-threatening pathogenic fungi. nih.gov The proposed mechanism for these derivatives involves disruption of the fungal cell membrane's permeability. nih.gov General cellular targets for antifungal drugs often include the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal membrane integrity, and the synthesis of β(1→3)glucan, a key component of the fungal cell wall. nih.govnih.gov The diverse mechanisms employed by pyrimidine-containing compounds highlight their versatility as potential antifungal agents.

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of 4-aminopyrimidin-2(1H)-one have emerged as particularly promising candidates for the treatment of tuberculosis. Research into 4-amino-5-alkynylpyrimidine-2(1H)-ones revealed potent in vitro activity against Mycobacterium bovis and Mycobacterium tuberculosis. nih.gov Notably, compounds with longer carbon chains at the C-5 position demonstrated higher efficacy. nih.govnih.gov

Two specific derivatives, 4-amino-5-heptynylpyrimidine-2(1H)-one and 4-amino-5-(2-phenylethynyl)pyrimidine-2(1H)-one, showed significant promise. nih.gov These compounds also exhibited a synergistic effect when used in combination with the first-line anti-TB drug isoniazid, both in vitro and in vivo. nih.gov Furthermore, research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which share the benzyloxy functional group, identified two compounds with minimum inhibitory concentrations (MICs) against the M. tuberculosis H37Rv strain that were comparable to isoniazid. nih.gov

| Compound | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| 4-amino-5-heptynylpyrimidine-2(1H)-one | M. bovis, M. tuberculosis | Potent in vitro activity | nih.gov |

| 4-amino-5-(2-phenylethynyl)pyrimidine-2(1H)-one | M. bovis, M. tuberculosis | Potent in vitro activity | nih.gov |

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivative (9n) | M. tuberculosis H37Rv | 2.7 µM | nih.gov |

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivative (9o) | M. tuberculosis H37Rv | 2.8 µM | nih.gov |

| Isoniazid (Reference Drug) | M. tuberculosis H37Rv | ~2.9 µM | nih.gov |

Antiviral Activity and Viral Replication Cycle Interference

The structural similarity of the pyrimidinone core to nucleobases like uracil (B121893) has prompted investigations into its antiviral potential. Research on 5-aminouracil (B160950) derivatives containing a phenoxybenzyl moiety, which is structurally analogous to the benzyloxy group, has identified compounds with notable activity against human adenovirus type 5 (HAdV-5). researchgate.netnih.gov

Specifically, 1-[4-(phenoxy)benzyl]-5-(morpholino)uracil was found to be the most potent, with a 50% inhibitory concentration (IC50) of 0.5 μM. nih.gov The mechanism of action for these derivatives appears to involve interference with the viral replication cycle. Studies suggest that these compounds target the expression of the E1A early gene, which is critical for initiating viral DNA replication. researchgate.net Other related 1-[ω-(phenoxy)alkyl]uracil derivatives have also shown inhibitory activity against human cytomegalovirus (HCMV). nih.gov However, not all derivatives have shown broad-spectrum activity; certain 4′-substituted carbocyclic uracil derivatives were found to be inactive against SARS-CoV-2, influenza viruses, and norovirus. mdpi.com

Antiproliferative and Anticancer Mechanism Investigations in In Vitro Models

Beyond their antimicrobial effects, derivatives of this compound are being investigated for their potential as anticancer agents. These studies focus on their ability to inhibit the proliferation of cancer cells and to induce programmed cell death, or apoptosis.

Cell Cycle Analysis and Apoptosis Induction Studies

The cell cycle is a fundamental process that governs cell division, and its dysregulation is a hallmark of cancer. Targeting the cell cycle is a key strategy in cancer therapy. mdpi.com Studies on various pyrimidine derivatives have shown that they can interfere with this process in cancer cells. For example, certain indazol-pyrimidine derivatives were found to cause an accumulation of MCF-7 breast cancer cells in the G0-G1 phase of the cell cycle. mdpi.com In another study, an aminophenoxy flavone (B191248) derivative induced cell cycle arrest at the G2/M phase in non-small cell lung cancer cells. nih.gov

In addition to halting the cell cycle, inducing apoptosis is a primary goal of many anticancer therapies. Pyrimidine derivatives have been shown to trigger this process through various mechanisms. Research on benzimidazole-based compounds revealed that they can induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl2. nih.gov The activation of caspases, a family of protease enzymes, is a central part of the apoptotic pathway. The ability of these compounds to modulate key regulatory proteins in both the cell cycle and apoptosis pathways makes them attractive candidates for further development as anticancer agents.

| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Indazol-pyrimidine derivatives | MCF-7 (Breast) | Arrest in G0-G1 phase | Apoptosis stimulation | mdpi.com |

| Aminophenoxy flavone derivative | NSCLC (Lung) | Arrest in G2/M phase | Apoptosis induction | nih.gov |

| Benzimidazole-based derivatives | Various | Not specified | Increased caspase-3, caspase-8, Bax; Decreased Bcl2 | nih.gov |

Target Identification in Cancer Pathways

Derivatives of pyrimidinone, including structures analogous to this compound, have been identified as potent inhibitors of various protein kinases that are critical to cancer cell proliferation and survival. The strategic modification of the pyrimidine core allows these compounds to target specific ATP-binding sites on kinases, leading to the disruption of oncogenic signaling pathways.

One of the key targets identified for structurally similar compounds are receptor tyrosine kinases, such as c-Met. A series of novel 5-(benzyloxy)pyridin-2(1H)-one derivatives, which share a core structural motif with the subject compound, were evaluated for c-Met inhibition. nih.gov The c-Met proto-oncogene is often dysregulated in various human cancers, making it a valuable therapeutic target. In these studies, compound 12b emerged as a particularly potent inhibitor, demonstrating high selectivity for c-Met over other kinases and strong inhibition of cancer cell lines with constitutive c-Met activation. nih.gov

Further research has broadened the scope of kinase targets for pyrimidine-based compounds. Derivatives have been successfully designed to inhibit other crucial enzymes in cancer pathways, including BRAF, Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs). For instance, certain 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives have shown significant inhibitory effects against the V600E mutant of BRAF, a common mutation in melanoma. nih.gov Other pyrimidine derivatives have been identified as potent FAK inhibitors, which play a role in cell adhesion and metastasis. nih.gov Additionally, the human cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle progression, has been identified as a target for some pyrimidine derivatives. nih.gov Dual inhibitors targeting both Colony-Stimulating Factor 1 Receptor (CSF1R) and Death-Associated Protein Kinase-1 (DAPK1) have also been developed from 2,5-diamino-4-pyrimidinol scaffolds. nih.gov

| Derivative Class | Target Kinase | Key Compound | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 5-(Benzyloxy)pyridin-2(1H)-ones | c-Met | 12b | 12 nM | nih.gov |

| 4-(Benzimidazol-1-yl)pyrimidin-2-amines | V600E BRAF | 12l | 0.49 µM | nih.gov |

| 2,4-Di(arylamino)pyrimidines | FAK | 72 | 27.4 nM | nih.gov |

| 2,5-Diamino-4-pyrimidinols | CSF1R / DAPK1 | 6e | 1.97 µM (M-NFS-60 cells) | nih.gov |

| 4,6-Disubstituted pyrimidin-2-amines | CDK2 | 4c | -7.9 kcal/mol (Binding Energy) | nih.gov |

Anti-inflammatory Pathways and Immunomodulatory Effects

The pyrimidinone scaffold is a key feature in compounds designed to modulate inflammatory responses. A primary mechanism through which these derivatives exert their anti-inflammatory effects is the selective inhibition of cyclooxygenase-2 (COX-2). researchgate.netmdpi.com The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic feature, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Studies on various pyrimidinone derivatives have demonstrated potent and selective COX-2 inhibition. researchgate.net In-vivo investigations confirmed that the most effective of these compounds significantly reduced inflammation and were associated with a notable decrease in the serum levels of pro-inflammatory cytokines, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net

| Compound | COX-2 Inhibition (IC₅₀) | In-Vivo Anti-inflammatory Activity (% of Meloxicam) | Reference |

|---|---|---|---|

| 8h | 1.71 µM | 90% | researchgate.net |

| 8n | 1.03 µM | 94% | researchgate.net |

| 8p | 1.25 µM | 86% | researchgate.net |

Beyond COX-2, other inflammatory enzymes such as 5-lipoxygenase (5-LOX) have been identified as targets for related heterocyclic compounds. nih.govnih.gov The 5-LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. Certain pyrimidine derivatives also exhibit immunomodulatory effects. For example, the derivative Xymedon has been shown to stimulate nucleic acid synthesis in thymocytes, the primary cells of the thymus gland, suggesting a direct influence on the adaptive immune system. nih.gov

Molecular Interactions in Biological Systems

The biological activities of this compound derivatives are governed by their specific molecular interactions with biological macromolecules like nucleic acids and proteins.

DNA Binding Certain pyrimidinone derivatives have been found to interact directly with DNA, which can underpin their antitumor effects. nih.gov The primary non-covalent interaction modes include intercalation, groove binding, and electrostatic interactions. mdpi.com Spectroscopic and molecular modeling studies of dihydropyrimidinone derivatives have revealed that their dominant mode of binding with calf-thymus DNA (ctDNA) is intercalation, where the planar ring system of the compound inserts between the base pairs of the DNA double helix. nih.gov This action can block DNA transcription and replication, leading to cell death. nih.gov Other studies on dihydrazone pyrimidine derivatives and steroidal pyrimidines have confirmed these findings, with molecular docking suggesting binding within the minor groove of DNA, stabilized by a combination of groove binding, partial intercalation, and electrostatic or hydrophobic forces. mdpi.comnih.gov

Protein-Ligand Complex Formation The targeted inhibition of enzymes by pyrimidinone derivatives relies on the formation of stable protein-ligand complexes. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of their protein targets.

For kinase inhibition, these derivatives typically occupy the ATP-binding pocket. Docking analysis of the c-Met inhibitor 12b revealed its specific binding orientation within the kinase domain, explaining its high potency and selectivity. nih.gov Similarly, docking studies of pyrimidine derivatives targeting CDK2 have provided detailed insights into their binding interactions. Compound 4c , for instance, was shown to form multiple hydrogen bonds with key amino acid residues in the CDK2 active site, including THR 165, GLU 12, LYS 33, and THR 14. nih.gov These hydrogen bonds, along with alkyl-pi and van der Waals interactions, anchor the inhibitor firmly in the active site, preventing the binding of ATP and inhibiting enzyme activity. nih.gov In the context of anti-inflammatory action, docking analyses have also clarified the binding mechanism of pyrimidinone derivatives within the active site of the COX-2 enzyme. researchgate.net

| Biological Target | Derivative Class | Type of Interaction | Key Interacting Residues (if identified) | Reference |

|---|---|---|---|---|

| DNA | Dihydropyrimidinones | Intercalation | Not Applicable | nih.gov |

| DNA | Dihydrazone Pyrimidines | Groove Binding & Partial Intercalation | Not Applicable | mdpi.com |

| c-Met Kinase | 5-(Benzyloxy)pyridin-2(1H)-ones | Protein-Ligand Binding (Docking) | Not Specified | nih.gov |

| CDK2 | 4,6-Disubstituted pyrimidin-2-amines | Hydrogen Bonds, Alkyl-pi Interactions | THR 165, GLU 12, LYS 33, THR 14 | nih.gov |

| COX-2 | Pyrimidinones (B12756618) | Protein-Ligand Binding (Docking) | Not Specified | researchgate.net |

Advanced Research Applications and Future Directions for 4 Amino 5 Benzyloxy Pyrimidin 2 1h One

Development as Chemical Probes for Biological System Elucidation

Chemical probes are powerful tools designed to interact with specific biological targets, such as proteins, to help understand their functions within a cellular context. The pyrimidinone scaffold is well-suited for the development of such probes. By modifying the 4-amino-5-(benzyloxy)pyrimidin-2(1H)-one structure, researchers can create specialized molecules for biological investigation.

Potential modifications include:

Fluorophore Conjugation: Attaching a fluorescent dye to the molecule would allow for visualization of its target within cells using techniques like fluorescence microscopy.

Biotinylation: Incorporating a biotin (B1667282) tag would enable the isolation of the target protein and its binding partners from cell lysates through affinity purification, a process crucial for identifying protein interaction networks.

Photoaffinity Labeling: Introducing a photoreactive group would allow for the formation of a permanent covalent bond between the probe and its target upon exposure to UV light, facilitating unambiguous target identification.

The development of such probes from the this compound framework could significantly aid in validating new drug targets and unraveling complex signaling pathways.

Scaffold for the Discovery of Novel Bioactive Compounds

The pyrimidinone core is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. mdpi.com Derivatives of the broader aminopyrimidine and pyrimidinone families have shown a wide range of pharmacological activities, highlighting the potential of this compound as a starting point for new drug development. nih.goveurekaselect.com

The versatility of this scaffold is demonstrated by its presence in compounds targeting various diseases. For instance, different pyrimidinone-based structures have been developed as potent and selective inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.netnih.gov Specifically, pyrazolopyrimidine derivatives have been developed as inhibitors of IRAK4 for inflammatory diseases, while other aminopyrimidine derivatives have been optimized as inhibitors of Protein Kinase B (Akt) for cancer treatment. researchgate.netresearchgate.net Furthermore, a related compound, 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one, has been identified as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune diseases. nih.gov

Table 1: Examples of Bioactive Scaffolds Related to this compound

| Scaffold Class | Example Target | Therapeutic Area |

| Pyridopyrimidinone | c-Jun N-Terminal Kinase (JNK) | Parkinson's Disease, Inflammation |

| Pyrazolopyrimidine | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammation, Cancer |

| Dihydropyrimidinone | Retinoic acid receptor-related orphan receptor γt (RORγt) | Autoimmune Diseases |

| Aminopyrrolopyrimidine | Protein Kinase B (Akt) | Cancer |

| Aminopyrazolopyrimidine | Bruton's Tyrosine Kinase (BTK) | Cancer, Autoimmune Diseases |

This evidence suggests that libraries of compounds derived from the this compound scaffold could yield novel inhibitors for a diverse range of biological targets.

Strategies for Enhancing Biological Potency, Selectivity, and Bioavailability

Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its properties to create a viable drug candidate. For derivatives of this compound, several strategies can be employed to enhance biological potency, selectivity against the intended target, and oral bioavailability.

Structure-Activity Relationship (SAR) studies are central to this process. By systematically modifying different parts of the molecule, researchers can determine how structural changes affect its biological activity. For example, in the development of pyridopyrimidinone-based JNK inhibitors, modifications to the 2-amino group led to significant improvements in potency. nih.gov Replacing the primary amine with an isopropyl-amide group resulted in a potent inhibitor, and further modifications to urea-based analogs yielded a compound with a JNK3 inhibitory concentration (IC₅₀) of 15 nM and excellent oral bioavailability (87%) in preclinical models. nih.gov

Table 2: Illustrative SAR for a Pyridopyrimidinone JNK Inhibitor Scaffold

| Compound | Modification at 2-amino position | JNK3 IC₅₀ (nM) |

| Analog 10 | -NH₂ | >1000 |

| Analog 11 | -NH-CO-iPr | 31 |

| Analog 13 | -NH-CO-NH-cyclopropyl | 15 |

Data derived from a study on related pyridopyrimidinone inhibitors. nih.gov

Other strategies include:

Improving Selectivity: Modifying substituents to exploit subtle differences in the amino acid composition of the target's binding site compared to closely related proteins can reduce off-target effects. For the JNK inhibitor, high selectivity was achieved against the related p38 kinase. nih.gov

Enhancing Bioavailability: Optimizing physicochemical properties, such as solubility and metabolic stability, is crucial. This can involve introducing polar groups to improve solubility or blocking sites of metabolic degradation.

Through such iterative design and optimization, derivatives of this compound can be transformed from initial hits into potent and selective drug candidates with favorable pharmacokinetic properties.

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The exploration of the this compound scaffold for drug discovery can be greatly accelerated by modern techniques like combinatorial chemistry and high-throughput screening (HTS). researchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. researchgate.net This approach, when applied to the pyrimidinone core, can generate thousands of unique derivatives for testing.

These extensive chemical libraries are then evaluated using HTS, an automated process that can test vast numbers of compounds for activity against a specific biological target in a short period. slideshare.net HTS assays are designed to identify "hits"—compounds that show the desired biological effect. slideshare.net

The process typically involves:

Library Synthesis: A combinatorial library is created around the this compound core, varying substituents at multiple positions.

HTS Assay: The library is screened against a target of interest (e.g., a specific enzyme or receptor).

Hit Identification: Compounds showing significant activity are identified as hits. slideshare.net

Hit-to-Lead Optimization: The most promising hits undergo further medicinal chemistry refinement to improve their drug-like properties, a process known as the "hit-to-lead" stage. slideshare.net

The integration of these technologies enables a more efficient and comprehensive exploration of the chemical space around the this compound scaffold, increasing the probability of discovering novel and potent bioactive molecules. researchgate.netmanuscriptpoint.com

Emerging Analytical and Synthetic Methodologies for Related Compounds

Advances in both synthetic and analytical chemistry are crucial for the continued development of pyrimidinone derivatives. Efficient and versatile synthetic routes allow for the creation of more diverse and complex molecules, while sophisticated analytical techniques are essential for their characterization and purification.

Synthetic Methodologies:

Multicomponent Reactions: The Biginelli reaction, a classic one-pot, three-component reaction, is an efficient method for synthesizing dihydropyrimidinones. derpharmachemica.com Modern variations of this reaction use different catalysts and conditions to improve yields and expand the scope of accessible structures. researchgate.netderpharmachemica.com

Solid-Phase Synthesis: This technique, often used in combinatorial chemistry, involves attaching the starting material to a solid support (resin) and carrying out the reaction sequence. This simplifies purification, as excess reagents and byproducts can be washed away easily. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like pyrimidines. researchgate.netmdpi.com

Analytical Methodologies:

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the chemical structure of newly synthesized compounds. asianpubs.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides precise molecular weight information, confirming the elemental composition of a molecule. researchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of compounds and to purify them from reaction mixtures. nih.gov

The application of these advanced methods will facilitate the efficient synthesis and rigorous characterization of novel analogs based on the this compound structure.

Theoretical Predictions for Underexplored Applications and Target Identification

Computational and theoretical chemistry methods are increasingly integral to modern drug discovery, offering a way to predict the biological potential of compounds and identify new applications before committing to extensive laboratory work. These in silico approaches can be applied to this compound to guide future research.

Key Computational Techniques:

Molecular Docking: This method predicts how a molecule like this compound might bind to the three-dimensional structure of a protein target. Docking studies can help prioritize which proteins to test experimentally and can explain the SAR of a series of compounds. nih.govnih.govresearchgate.net

Virtual Screening: Large databases of protein structures can be computationally screened to identify potential new targets for a given compound. This "reverse docking" approach can suggest entirely new therapeutic applications.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to design new molecules with improved binding affinity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. mdpi.comsemanticscholar.org

By using these theoretical tools, researchers can rationally design new experiments, prioritize the synthesis of the most promising derivatives of this compound, and explore its potential against a wide array of biological targets, thereby accelerating the path to novel discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-5-(benzyloxy)pyrimidin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-(benzyloxy)pyrimidin-2(1H)-one with ammonia under reflux in ethanol, as described for analogous pyrimidine derivatives . Optimization includes controlling temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reagents. Purity is enhanced by recrystallization from ethanol/water mixtures. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Verify benzyloxy (δ ~4.8–5.2 ppm for OCH2Ph) and pyrimidinone NH/amine signals (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and NH₂ (3200–3400 cm⁻¹) stretches .

- X-ray Diffraction : Resolve bond lengths and angles (e.g., C-N distances: 1.32–1.41 Å) to confirm planarity of the pyrimidinone ring .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted starting materials. For high-purity batches (>95%), recrystallization from ethanol or acetonitrile is preferred. Centrifugal partition chromatography (CPC) may resolve polar byproducts .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence the compound’s biological activity, and what computational methods predict these effects?

- Methodological Answer : Substituents (e.g., electron-withdrawing groups like -NO₂ or -Cl) alter electron density on the pyrimidinone ring, affecting interactions with biological targets (e.g., enzymes). Use DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potentials and HOMO-LUMO gaps. Correlate with in vitro assays (e.g., IC₅₀ values against kinase targets) .

Q. What are the sources of contradictory data in literature regarding the compound’s solubility and stability?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., solubility in DMSO vs. water) and pH-dependent tautomerism (lactam-lactim forms). Stability studies under UV light or oxidative conditions (H₂O₂) reveal degradation pathways. Use LC-MS to identify degradation products (e.g., de-benzylated derivatives) .

Q. How can co-crystallization strategies improve the compound’s bioavailability, and what co-formers are suitable?

- Methodological Answer : Co-crystallization with carboxylic acids (e.g., succinic acid) enhances aqueous solubility via hydrogen bonding. Screen co-formers using thermal analysis (DSC/TGA) and slurry crystallization. X-ray diffraction confirms co-crystal structure (e.g., π-π stacking with aromatic co-formers) .

Q. What analytical techniques resolve isomeric impurities in synthetic batches of this compound?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while 2D NMR (NOESY) identifies regioisomers. High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities (e.g., [M+H]+ m/z 272.1063 vs. 272.1098) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.